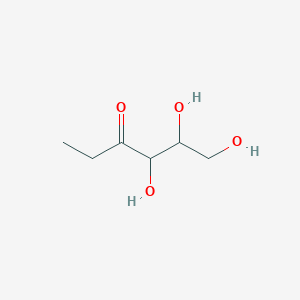
1-Deoxy-D-ribulose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Deoxy-D-ribulose, also known as 1-Deoxy-D-erythro-2-pentulose, is a rare sugar with the molecular formula C5H10O4 and a molecular weight of 134.13 g/mol . This compound is a deoxygenated monosaccharide, which means it lacks one oxygen atom compared to its parent sugar, D-ribulose. It is a key intermediate in various biochemical pathways and has significant potential in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Deoxy-D-ribulose can be synthesized through several chemical and enzymatic methods. One common approach involves the reduction of D-ribulose using specific reducing agents under controlled conditions . Another method includes the use of microbial biotransformation, where specific microorganisms convert precursor sugars into this compound through enzymatic reactions .
Industrial Production Methods: Industrial production of this compound often relies on biotechnological processes due to their efficiency and selectivity. Microbial fermentation and enzymatic catalysis are preferred methods, as they offer high yields and purity . These methods involve the use of genetically engineered microorganisms or isolated enzymes to convert inexpensive substrates into the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Deoxy-D-ribulose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into different derivatives and for its application in various fields .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound to form corresponding carboxylic acids.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used to reduce this compound to its corresponding alcohols.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, which have diverse applications in pharmaceuticals, agriculture, and materials science .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-Deoxy-D-ribulose involves its interaction with specific enzymes and molecular targets. It acts as a substrate for various enzymes, leading to the formation of important biochemical intermediates. These intermediates participate in metabolic pathways, influencing cellular processes and functions . The compound’s effects are mediated through its conversion into active metabolites, which then interact with molecular targets such as nucleic acids and proteins .
Comparaison Avec Des Composés Similaires
1-Deoxy-D-xylulose: Another deoxygenated sugar involved in the biosynthesis of terpenoids and other secondary metabolites.
D-Ribulose: The parent compound of 1-Deoxy-D-ribulose, involved in the pentose phosphate pathway and photosynthesis.
2-Deoxy-D-ribose: A component of DNA, lacking one oxygen atom compared to D-ribose.
Uniqueness: this compound is unique due to its specific structural features and its role as an intermediate in various biochemical pathways. Its deoxygenated nature distinguishes it from other similar compounds, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C6H12O4 |
|---|---|
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
4,5,6-trihydroxyhexan-3-one |
InChI |
InChI=1S/C6H12O4/c1-2-4(8)6(10)5(9)3-7/h5-7,9-10H,2-3H2,1H3 |
Clé InChI |
KDDGOKLLKWTTGK-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2,3a,4,5,6,7,7a-octahydropyrazolo[3,4-c]pyridazin-3-one](/img/no-structure.png)
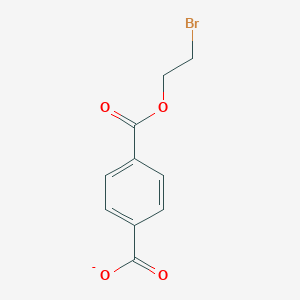


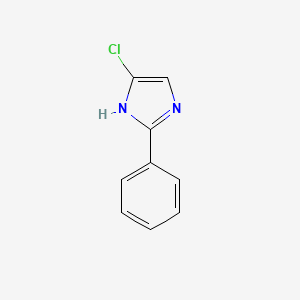
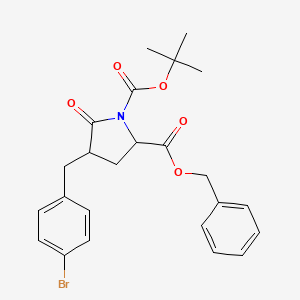
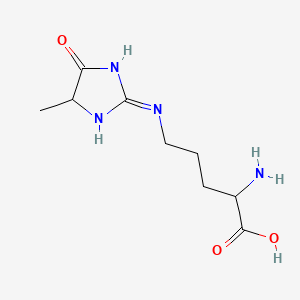
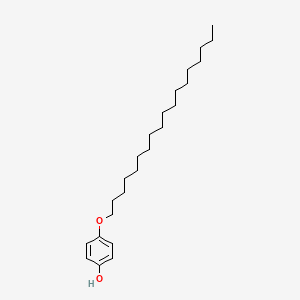
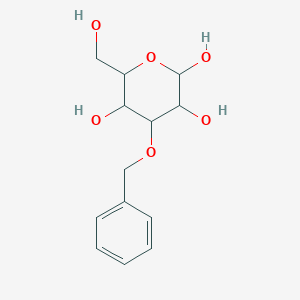
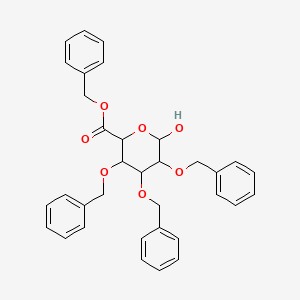

![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid](/img/structure/B12290464.png)
![2-acetamido-N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,3,4,5,6-pentahydroxycyclohexyl)oxyoxan-3-yl]-3-sulfanylpropanamide](/img/structure/B12290465.png)
